5-(Aminomethyl)-2-bromophenol hydrochloride
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Overview
Description
Amines, such as “5-(Aminomethyl)-2-bromophenol hydrochloride”, are chemical bases that neutralize acids to form salts plus water . They are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2-bromophenol hydrochloride” were not found, amines can be produced by various methods. For instance, the Mannich reaction is a well-known one-step method for introducing an aminoalkyl moiety by electrophilic substitution .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as Infrared Spectroscopy, Proton and Carbon NMR .Chemical Reactions Analysis
Amines react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various methods. For example, the melting point, solubility in water, and elemental analysis can be determined .Scientific Research Applications
Antioxidant Properties and Radical Scavenging
Research has shown that bromophenols, compounds closely related to 5-(Aminomethyl)-2-bromophenol hydrochloride, possess potent antioxidant properties. For instance, bromophenols isolated from marine algae exhibited significant radical scavenging activities, suggesting their potential as natural antioxidants in food preservation and pharmaceuticals to combat oxidative stress-related diseases (Li et al., 2011).
Antimicrobial Activity
Bromophenols derived from marine sources have demonstrated effective antimicrobial properties against a range of bacterial strains. This suggests their potential application in developing new antibacterial agents or preservatives to enhance food safety and combat antibiotic-resistant bacteria (Xu et al., 2003).
Synthesis of Heterocyclic Compounds
The synthetic versatility of bromophenols allows for the preparation of complex heterocyclic structures, which are critical in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from substituted 2-aminophenols highlights the role of bromophenols in constructing biologically active molecules (Ueno et al., 1982).
Catalysis and Chemical Transformations
Research into the catalytic applications of bromophenol derivatives has unveiled their potential in facilitating selective chemical transformations, such as the amination of polyhalopyridines. These findings could influence the development of more efficient and selective catalytic processes in organic synthesis (Ji et al., 2003).
Antitumor and Pharmacological Effects
Studies on benzothiophenes, compounds that can be synthesized from bromophenol derivatives, have shown promising antitumor activity. This indicates the potential of bromophenol-based compounds in the development of new anticancer drugs and highlights the importance of further research in this area (Hellmann et al., 1967).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-2-bromophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNQYKYLUVSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916213-66-6 |
Source
|
Record name | 5-(aminomethyl)-2-bromophenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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